Thevetin B

Vue d'ensemble

Description

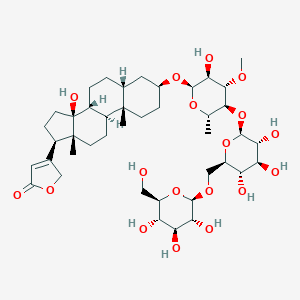

Thevetin B is a type of poisonous cardiac glycoside . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . It is also an inhibitor of Na±, K±dependent adenosinetriphosphatase (Na+,K±ATPase) from Thevetia peruviana .

Synthesis Analysis

This compound is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . Enzymatic hydrolysis of a sample of thevetosides from methanol extract of seeds and subsequent High-Performance Liquid Chromatography-Mass Spectrometry analysis yielded the monoglycosides neriifolin, acetylneriifolin and acetylperuvoside .Molecular Structure Analysis

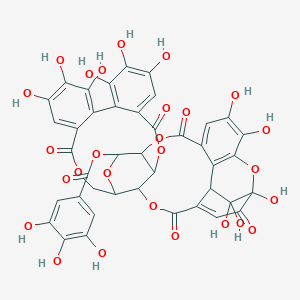

This compound has a molecular formula of C42H66O18 . It is a structural derivative of digitoxigenin . This compound contains total 133 bond(s); 67 non-H bond(s), 2 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 9 hydroxyl group(s), 1 primary alcohol(s) .Chemical Reactions Analysis

This compound is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 859.0 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Thevetin B : Analyse complète des applications de la recherche scientifique

Thérapeutique cardiaque : Le this compound est un glycoside cardiaque présent dans des plantes comme Thevetia peruviana. Il a été étudié pour son utilisation potentielle comme agent cardiotonique en raison de sa capacité à augmenter la force des contractions cardiaques. Cela en fait un candidat pour le traitement de certaines affections cardiaques .

Propriétés diurétiques : Des recherches suggèrent que le this compound pourrait également posséder des propriétés diurétiques, ce qui pourrait être bénéfique dans les traitements médicaux où l'élimination des liquides est nécessaire, comme dans les cas d'insuffisance cardiaque congestive .

Recherche sur le cancer : Le this compound s'est avéré prometteur dans la recherche sur le cancer, en particulier concernant les cancers du poumon, de l'estomac et du pancréas. Son rôle de glycoside cardiaque peut influencer le métabolisme et la viabilité des cellules cancéreuses .

Études toxicologiques : En raison de sa nature toxique, le this compound est souvent utilisé dans des études toxicologiques pour comprendre les effets des glycosides cardiaques sur les systèmes biologiques et pour développer des antidotes ou des mesures de protection contre les empoisonnements .

Pharmacocinétique et dynamique : Les propriétés pharmacocinétiques du this compound, telles que l'absorption, la distribution, le métabolisme et l'excrétion, sont des domaines clés de la recherche. Comprendre ces aspects peut conduire à une meilleure conception des médicaments et à des systèmes de délivrance .

Médecine traditionnelle : Dans les systèmes de médecine traditionnelle, les plantes contenant du this compound ont été utilisées pour leur valeur médicinale. La recherche moderne vise à valider ces utilisations traditionnelles et à les intégrer potentiellement aux pratiques médicales contemporaines .

Recherche biochimique : Les interactions biochimiques du composé avec les enzymes et les récepteurs sont étudiées pour élucider son mécanisme d'action, ce qui peut conduire à la découverte de nouvelles cibles thérapeutiques ou de candidats médicaments .

Allergie et immunologie : Étant donné que certains patients peuvent avoir des réactions allergiques aux glycosides cardiaques courants comme la digoxine, le this compound est exploré comme une option de traitement alternative dans ces cas .

Pour des informations plus détaillées sur chaque application, une lecture et des recherches plus approfondies sont recommandées.

Mécanisme D'action

Target of Action

The primary target of Thevetin B is the Na+, K±dependent adenosinetriphosphatase (Na+,K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .

Mode of Action

This compound interacts with its target, the Na+,K±ATPase, by inhibiting its activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium levels. This increase in sodium levels can then trigger a series of changes within the cell .

Biochemical Pathways

The inhibition of Na+,K±ATPase by this compound affects several biochemical pathways. The most significant of these is the disruption of the sodium-potassium pump, which maintains the resting potential of the cell and is involved in the regulation of cellular volume . The disruption of this pump can lead to cellular dysfunction and can have downstream effects on various physiological processes .

Pharmacokinetics

Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly to cardiac tissue

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Na+,K±ATPase. This inhibition disrupts the sodium-potassium balance within the cell, leading to increased intracellular sodium levels . This can cause a range of effects, including changes in cell volume, disruption of the resting membrane potential, and potential effects on cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound, like other secondary metabolites in plants, can be affected by biotic and abiotic stress factors . These factors can influence the concentration of this compound in the plant, which can in turn affect its potency and efficacy when used as a therapeutic agent .

Analyse Biochimique

Biochemical Properties

Thevetin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is a part of the cardiac glycosides, which are known to interact with the enzyme Na+/K±ATPase, a protein that is crucial for maintaining the electrochemical gradient across cell membranes . The interaction of this compound with this enzyme inhibits its activity, leading to an increase in intracellular sodium levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound, being a cardiac glycoside, is known to affect heart cells by increasing the force of contraction . It does this by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular calcium levels, which in turn enhances the force of cardiac muscle contraction .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The primary mechanism of action of this compound involves its binding to the Na+/K±ATPase enzyme, inhibiting its activity . This inhibition disrupts the ion balance within the cell, leading to increased intracellular sodium and calcium levels .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable under normal conditions, but its effects on cellular function can vary over time. For instance, prolonged exposure to this compound can lead to increased force of cardiac muscle contraction

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of this compound can enhance the force of cardiac muscle contraction, high doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Na+/K±ATPase and affects the levels of various metabolites, including sodium and calcium ions

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-RCGIHWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043416 | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27127-79-3 | |

| Record name | Thevetin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEVETIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)